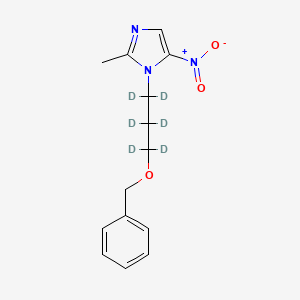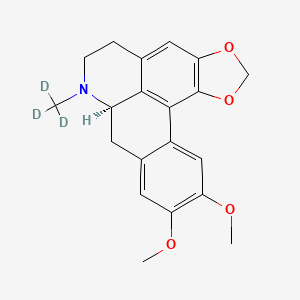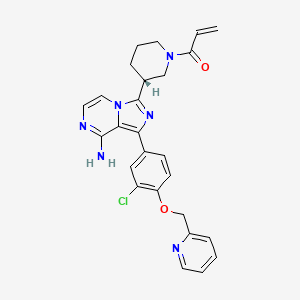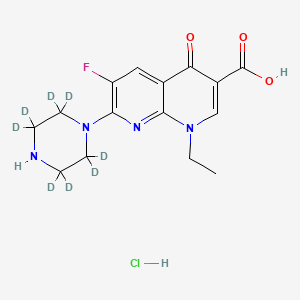
Enoxacin-d8 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enoxacin-d8 (hydrochloride) is a deuterium-labeled derivative of Enoxacin, a fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Enoxacin. The deuterium labeling allows for more precise tracking and quantification in various biological systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Enoxacin-d8 (hydrochloride) involves the incorporation of deuterium into the Enoxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of Enoxacin, followed by deuterium exchange reactions under controlled conditions to produce Enoxacin-d8. The final product is then converted to its hydrochloride salt form for stability and solubility .
Industrial Production Methods: Industrial production of Enoxacin-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to monitor the synthesis and confirm the incorporation of deuterium .
化学反応の分析
Types of Reactions: Enoxacin-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
科学的研究の応用
Enoxacin-d8 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in the study of DNA replication and repair processes.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Enoxacin.
Industry: Applied in the development of new antibiotics and the study of drug resistance mechanisms
作用機序
Enoxacin-d8 (hydrochloride) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition prevents the bacteria from replicating and repairing their DNA, leading to cell death. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in biological systems .
類似化合物との比較
Norfloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.
Ofloxacin: A fluoroquinolone with similar pharmacokinetic properties
Uniqueness of Enoxacin-d8 (hydrochloride): The primary uniqueness of Enoxacin-d8 (hydrochloride) lies in its deuterium labeling, which allows for more precise pharmacokinetic studies. This labeling provides a distinct advantage in tracking the compound’s distribution and metabolism in biological systems, making it a valuable tool in scientific research .
特性
分子式 |
C15H18ClFN4O3 |
|---|---|
分子量 |
364.83 g/mol |
IUPAC名 |
1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H17FN4O3.ClH/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;/h7-8,17H,2-6H2,1H3,(H,22,23);1H/i3D2,4D2,5D2,6D2; |
InChIキー |
ODOAWCIYUUFLHN-JCYLEXHWSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=O)C(=CN(C3=N2)CC)C(=O)O)F)([2H])[2H])[2H].Cl |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)
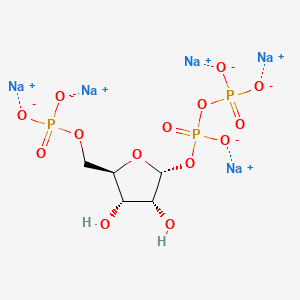


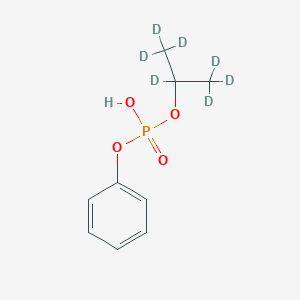
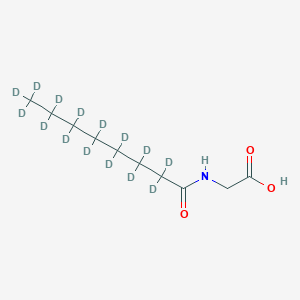


![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
